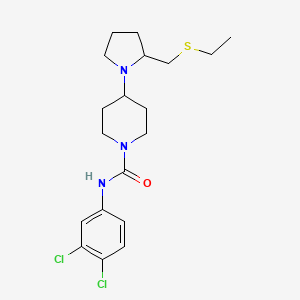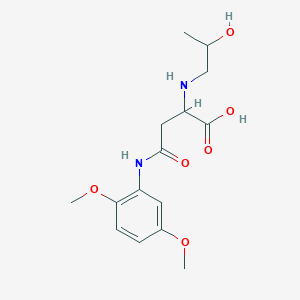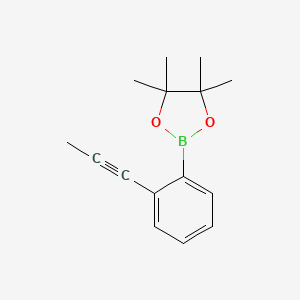
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27Cl2N3OS and its molecular weight is 416.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction with CB1 Cannabinoid Receptor
Molecular Dynamics of SR141716 Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed it as a potent and selective antagonist for the CB1 cannabinoid receptor. The study utilized the AM1 molecular orbital method for conformational analysis, revealing four distinct conformations. The research developed unified pharmacophore models for CB1 receptor ligands and used comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This detailed analysis provided insights into the steric binding interaction with the receptor and proposed that the unique region occupied by the C5 aromatic ring of 1 might confer antagonist activity, with the pyrazole C3 substituent potentially contributing to either neutral antagonist or inverse agonist activity, depending on its interaction with the receptor (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
Pyrazole Derivatives as CB1 Receptor Antagonists A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The lead compound was the biarylpyrazole SR141716A, which initiated studies to examine related compounds for more selective and potent cannabimimetic ligands. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. This research provided a foundation for developing pharmacological probes and understanding cannabinoid receptor binding sites (Lan et al., 1999).
Synthesis and Pharmacological Evaluation of Piperidine Derivatives
Antidepressant and Nootropic Agents The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides were studied, revealing that some compounds exhibited significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its viability for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antibacterial Activity of Tetrahydropyridine Derivatives The study on the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity, indicating their potential in antibacterial applications (Anusevičius et al., 2014).
Additional Applications in Pharmacological Research
Dopamine D4 Selective Antagonist Metabolism L-745,870, a dopamine D4 selective antagonist, was investigated for its metabolism in rats, monkeys, and humans. The study identified two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct. This research contributed to understanding the biotransformation processes of this compound, relevant to antipsychotic agent development (Zhang et al., 2000).
Heterocyclic Carboxamides as Antipsychotic Agents Research on heterocyclic analogues of 1192U90 (an antipsychotic agent) explored their potential as antipsychotic agents. The analogues showed potent in vivo activities and were less active in behavioral models predictive of extrapyramidal side effects. This study contributed to the development of potential backup compounds for antipsychotic treatments (Norman et al., 1996).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYROIJWBMCHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)
![4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B2981046.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
![1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2981052.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)


![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)


